2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the amination of 5-aminotetrazole.
Condensation Reaction: The pyridine moiety is introduced through a condensation reaction with pyridine-2-carbaldehyde under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of high-energy materials and explosives.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content and energetic properties.
2,5-diaminotetrazole: Known for its high nitrogen content and use in energetic materials.
CPI-0610: A compound with a similar acetamide structure used in the treatment of myelofibrosis.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is unique due to its combination of a tetrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H10N8O |
---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C9H10N8O/c10-9-14-15-16-17(9)6-8(18)13-12-5-7-3-1-2-4-11-7/h1-5H,6H2,(H,13,18)(H2,10,14,16)/b12-5+ |
InChI-Schlüssel |
NSQHMQHHEJFXJJ-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
Löslichkeit |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.